5-Hexenal

Description

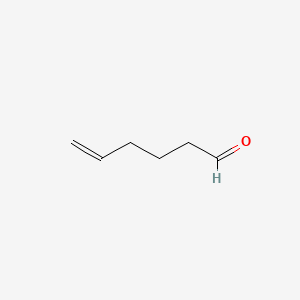

Structure

3D Structure

Properties

IUPAC Name |

hex-5-enal | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H10O/c1-2-3-4-5-6-7/h2,6H,1,3-5H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

USLRUYZDOLMIRJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CCCCC=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H10O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30227228 | |

| Record name | Hex-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

98.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

764-59-0 | |

| Record name | 5-Hexenal | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=764-59-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hex-5-enal | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000764590 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Hex-5-enal | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30227228 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Hex-5-enal | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.024 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

5-Hexenal (CAS No. 764-59-0): A Comprehensive Technical Guide

Audience: Researchers, scientists, and drug development professionals.

This in-depth technical guide provides a comprehensive overview of 5-Hexenal (CAS No. 764-59-0), an unsaturated aldehyde with significant applications in chemical synthesis, flavor and fragrance industries, and research. This document details its physicochemical properties, synthesis protocols, chemical reactivity, and spectroscopic data, structured for practical use by professionals in the field.

Physicochemical Properties

This compound is a colorless liquid known for its characteristic green, grassy odor.[1] It is a monounsaturated fatty aldehyde that is soluble in organic solvents with limited solubility in water.[1] A summary of its key physical and chemical properties is presented in Table 1.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source(s) |

| CAS Number | 764-59-0 | [1][2][3][4] |

| Molecular Formula | C₆H₁₀O | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid | [1][2] |

| Odor | Green, grassy | [1] |

| Boiling Point | 128-129 °C (at 760 mm Hg) | [2][5] |

| Density | 0.817 g/cm³ | [5] |

| Flash Point | 19 °C | [5] |

| Solubility | Soluble in alcohol; limited solubility in water | [1][2] |

| IUPAC Name | hex-5-enal | [3] |

Synthesis and Experimental Protocols

A common and reliable method for the synthesis of this compound is the oxidation of the corresponding primary alcohol, 5-Hexen-1-ol. Mild oxidizing agents are required to prevent over-oxidation to the carboxylic acid. One such standard procedure involves the use of pyridinium (B92312) chlorochromate (PCC).

Experimental Protocol: Synthesis via PCC Oxidation of 5-Hexen-1-ol

This protocol details a laboratory-scale synthesis of this compound.

Materials:

-

5-Hexen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Diethyl ether

-

Standard laboratory glassware for inert atmosphere reactions

-

Magnetic stirrer and stir bar

-

Rotary evaporator

Procedure:

-

Suspend pyridinium chlorochromate (1.5 equivalents) in anhydrous dichloromethane (DCM) in a two-neck round-bottom flask under an inert atmosphere (e.g., Nitrogen or Argon).

-

To the stirred suspension, add a solution of 5-Hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise over 15-20 minutes. The reaction is exothermic and may require external cooling to maintain room temperature.

-

Upon completion of the addition, allow the mixture to stir at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Once the starting material is consumed, dilute the reaction mixture with diethyl ether.

-

Pass the resulting mixture through a short plug of silica gel to filter out the chromium byproducts. Wash the silica plug with additional diethyl ether to ensure complete elution of the product.

-

Combine the organic filtrates and concentrate the solution using a rotary evaporator under reduced pressure.

-

The crude product can be further purified by flash column chromatography on silica gel if necessary to yield pure this compound.

Caption: Workflow for the synthesis of this compound from 5-Hexen-1-ol.

Chemical Reactivity and Pathways

The chemical behavior of this compound is defined by its two functional groups: the aldehyde and the terminal alkene. This dual reactivity makes it a versatile intermediate in organic synthesis.

-

Aldehyde Group Reactions: It undergoes typical nucleophilic addition reactions, reduction to the corresponding alcohol (5-Hexen-1-ol), and oxidation to the carboxylic acid (5-Hexenoic acid).

-

Alkene Group Reactions: The terminal double bond can be hydrogenated to yield Hexanal, or it can participate in various addition reactions (e.g., halogenation, hydroboration-oxidation).

Caption: Principal chemical reaction pathways for this compound.

Applications

This compound is utilized in several industrial and research contexts:

-

Flavor and Fragrance: It is employed as a flavoring agent in the food industry and as a component in fragrances due to its green, grassy scent.[1]

-

Organic Synthesis: It serves as a versatile intermediate for synthesizing other organic compounds.[1] Its bifunctional nature allows for sequential or selective modification at either the aldehyde or alkene moiety, making it a valuable building block for complex molecules.

-

Natural Products: The compound is found in certain essential oils and plays a role in plant metabolism.[1]

Spectroscopic Data

Structural elucidation of this compound relies on standard spectroscopic techniques. Table 2 summarizes the expected characteristic data for this molecule.

Table 2: Predicted Spectroscopic Data for this compound

| Technique | Characteristic Features |

| ¹H NMR (CDCl₃) | δ ≈ 9.77 (t, 1H, -CHO), δ ≈ 5.80 (m, 1H, -CH=CH₂), δ ≈ 5.00 (m, 2H, -CH=CH₂), δ ≈ 2.45 (dt, 2H, -CH₂-CHO), δ ≈ 2.15 (q, 2H, =CH-CH₂-), δ ≈ 1.70 (p, 2H, -CH₂-CH₂-CH₂-) |

| ¹³C NMR (CDCl₃) | δ ≈ 202.5 (C=O), δ ≈ 138.0 (-CH=), δ ≈ 115.0 (=CH₂), δ ≈ 43.5 (-CH₂-CHO), δ ≈ 33.0 (=CH-CH₂-), δ ≈ 21.5 (-CH₂-CH₂-CH₂-) |

| IR (neat) | ν ≈ 2930 cm⁻¹ (C-H stretch), ν ≈ 2720 cm⁻¹ (Aldehyde C-H stretch), ν ≈ 1725 cm⁻¹ (C=O stretch), ν ≈ 1640 cm⁻¹ (C=C stretch) |

| Mass Spec. (EI) | m/z (%) = 98 (M⁺), 83, 69, 55, 41 (base peak) |

Safety and Handling

This compound is classified as a highly flammable liquid and vapor. It is reported to cause skin irritation, serious eye irritation, and may cause respiratory irritation.[3][5]

GHS Hazard Statements:

Precautionary Measures:

-

Handle only in a well-ventilated area or under a chemical fume hood.[6]

-

Keep away from heat, sparks, open flames, and other ignition sources.[6][7]

-

Wear protective gloves, protective clothing, and eye/face protection.[6][8]

-

Store in a cool, well-ventilated place with the container tightly closed.[6][8]

-

Ground/bond container and receiving equipment to prevent static discharge.[6][7]

Always consult the full Safety Data Sheet (SDS) from the supplier before handling this chemical.

References

- 1. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound, 764-59-0 [thegoodscentscompany.com]

- 3. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. Hex-5-enal | SIELC Technologies [sielc.com]

- 5. hex-5-enal | 764-59-0 [chemicalbook.com]

- 6. fishersci.com [fishersci.com]

- 7. media.knowde.com [media.knowde.com]

- 8. dcfinechemicals.com [dcfinechemicals.com]

5-Hexenal: A Comprehensive Technical Overview for Researchers

Introduction: 5-Hexenal, an unsaturated aldehyde, holds significance in various scientific domains due to its versatile chemical nature. This technical guide provides an in-depth overview of this compound, encompassing its chemical synonyms, physicochemical properties, and relevant experimental contexts. The information is tailored for researchers, scientists, and professionals in drug development, presenting a consolidated resource for laboratory and research applications.

Synonyms and Identification

This compound is known by several alternative names in scientific literature and chemical databases. Proper identification is crucial for accurate sourcing and regulatory compliance.

| Synonym | Reference |

| Hex-5-enal | [1][2] |

| Hex-5-en-1-al | [3] |

| 5-Hexen-1-al | |

| CAS Number: | 764-59-0[1][2] |

| Molecular Formula: | C6H10O[1][3] |

| Molecular Weight: | 98.14 g/mol [2] |

| EINECS Number: | 212-127-0[1][2] |

| InChI Key: | USLRUYZDOLMIRJ-UHFFFAOYSA-N[1] |

Physicochemical Properties

The following table summarizes the key physicochemical properties of this compound. This data is essential for designing experimental setups, understanding its behavior in various solvents, and ensuring safe handling.

| Property | Value | Reference |

| Appearance | Colorless liquid | [3] |

| Odor | Green, grassy | [3] |

| Boiling Point | 128 °C | |

| Vapor Pressure | 10.66 mmHg at 25 °C | |

| Flash Point | 19 °C | |

| Solubility | Soluble in organic solvents, limited solubility in water | [3] |

| logP (o/w) | 1.52 | [1] |

Spectroscopic Data

-

¹H NMR: Expected signals would include a triplet for the aldehydic proton (~9.7 ppm), multiplets for the vinyl protons (~4.9-5.8 ppm), and signals for the methylene (B1212753) protons in the aliphatic chain.

-

¹³C NMR: The spectrum would show a characteristic peak for the carbonyl carbon (~202 ppm), peaks for the sp² carbons of the double bond (~115 and 138 ppm), and signals for the sp³ carbons of the alkyl chain.

-

IR Spectroscopy: Key absorption bands would be observed for the C=O stretch of the aldehyde (~1730 cm⁻¹), the C=C stretch of the alkene (~1640 cm⁻¹), and the C-H stretches of the aldehyde and alkene groups.

-

Mass Spectrometry: The mass spectrum would exhibit a molecular ion peak (M+) at m/z 98, along with characteristic fragmentation patterns corresponding to the loss of functional groups.

Experimental Protocols

Detailed experimental protocols specifically for this compound are not extensively documented in the readily available literature. However, general procedures for the synthesis, reaction, and analysis of unsaturated aldehydes can be adapted. The following represents a conceptual workflow for a typical synthesis.

Conceptual Synthesis Workflow

The synthesis of this compound can be approached through various established organic chemistry methodologies. A common strategy involves the oxidation of the corresponding primary alcohol, 5-hexen-1-ol.

Caption: Conceptual workflow for the synthesis of this compound.

Biological Context and Signaling Pathways

Direct involvement of this compound in specific signaling pathways is an area requiring further research. However, its structural isomer, trans-2-hexenal, is a well-known green leaf volatile (GLV) involved in plant defense mechanisms. It is plausible that this compound could play a role in similar biological processes, such as plant-herbivore interactions or as a volatile signal.

The study of aldehydes in biological systems often involves their interaction with cellular nucleophiles, such as proteins and DNA, which can lead to the formation of adducts and subsequent cellular responses. The reactivity of the aldehyde and the double bond in this compound suggests it could participate in such interactions.

Conceptual Signaling Interaction

The diagram below illustrates a hypothetical interaction of a volatile aldehyde with a cellular signaling pathway, a concept that could be explored for this compound.

References

An In-depth Technical Guide to 5-Hexenal

This guide provides an overview of the fundamental physicochemical properties of 5-Hexenal, a monounsaturated fatty aldehyde. The information is tailored for researchers, scientists, and professionals engaged in drug development and related fields.

Physicochemical Data

The core quantitative data for this compound is summarized in the table below for ease of reference and comparison.

| Property | Value | Source |

| Molecular Formula | C6H10O | [1][2] |

| Molecular Weight | 98.14 g/mol | [1] |

| IUPAC Name | hex-5-enal | [1] |

| CAS Number | 764-59-0 | [3] |

| Synonyms | Hex-5-enal, EINECS 212-127-0 | [1][3] |

It is important to note that slight variations in molecular weight may be reported based on the calculation method and isotopic composition. For instance, a molecular weight of 98.1449 g/mol is also cited.[4]

Experimental Protocols

A comprehensive understanding of a molecule's behavior necessitates detailed experimental protocols. The following outlines a general methodology for the analysis of this compound using reverse-phase high-performance liquid chromatography (RP-HPLC), a common analytical technique.

Objective: To separate and analyze this compound.

Methodology:

-

Chromatographic System: A standard HPLC system equipped with a UV detector is suitable for this application.

-

Column: A Newcrom R1 column is a viable option for this separation.[3]

-

Mobile Phase: The mobile phase consists of a mixture of acetonitrile (B52724) (MeCN), water, and an acidifier.[3] Phosphoric acid is commonly used; however, for applications requiring mass spectrometry (MS) compatibility, formic acid should be substituted.[3]

-

Application: This method is applicable for the analysis of this compound and can be adapted for the isolation of impurities through preparative separation and for pharmacokinetic studies.[3]

Logical Workflow for Compound Analysis

The general workflow for analyzing a chemical compound such as this compound, from initial identification to detailed characterization, can be visualized as a logical progression of steps.

Caption: Figure 1: General Workflow for Compound Analysis.

References

physical and chemical properties of 5-Hexenal

An In-depth Technical Guide to the Physical and Chemical Properties of 5-Hexenal

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the core (CAS No: 764-59-0), an unsaturated aldehyde with applications as a flavoring agent and as an intermediate in organic synthesis.[1][2] Its bifunctional nature, containing both an aldehyde and a terminal alkene, makes it a molecule of interest for various chemical transformations.

Physicochemical Properties

This compound is a colorless to pale yellow liquid at room temperature with a characteristic sharp, green, and grassy odor.[1][3][4] It is soluble in organic solvents but has limited solubility in water.[1][3] Due to its volatile nature and reactivity, particularly its propensity for oxidation and polymerization, it should be handled with appropriate safety precautions in a laboratory setting.[1][2]

The key quantitative are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| IUPAC Name | Hex-5-enal | [5] |

| Synonyms | 5-Hexen-1-al | [1][6] |

| CAS Number | 764-59-0 | [1][4][6][7][8][9] |

| Molecular Formula | C₆H₁₀O | [1][4][6][7][9][10] |

| Molecular Weight | 98.14 g/mol | [6][10] |

| Appearance | Colorless to pale yellow liquid | [1][3] |

| Boiling Point | 128-129 °C at 760 mmHg | [3][6] |

| Density | 0.817 g/cm³ | [4][6][8] |

| Flash Point | 18.8 °C (66.0 °F) | [3][4] |

| Water Solubility | 4508 mg/L at 25 °C (estimated) | [3] |

| Vapor Pressure | 10.7 ± 0.2 mmHg at 25 °C | [4] |

| logP (o/w) | 1.1 - 1.54 | [3][4][7][10] |

| Refractive Index | 1.41 | [4] |

Chemical Reactivity and Synthesis

This compound's reactivity is dominated by its two functional groups: the aldehyde and the terminal alkene. The aldehyde group can be readily oxidized to a carboxylic acid or reduced to a primary alcohol. The alkene group can undergo typical addition reactions.

A common synthetic route to this compound is the mild oxidation of the corresponding primary alcohol, 5-hexen-1-ol, using reagents such as pyridinium (B92312) chlorochromate (PCC) or via a Swern oxidation.[7] Conversely, this compound can be oxidized to 5-hexenoic acid.[11]

Caption: Key chemical transformations involving this compound.

Biological Significance

Unsaturated aldehydes, as a class, are known for their biological activity. They can act as alkylating agents and interact with biological nucleophiles such as glutathione (B108866) and amino groups on proteins.[1] This reactivity is the basis for some of their toxicological effects.[1] In plants, C6-aldehydes, known as green leaf volatiles, are involved in defense signaling pathways. For example, the related compound (E)-2-hexenal can activate jasmonic acid pathways in response to pathogens.[12][13] While specific signaling pathways involving this compound in mammalian systems are not well-documented in the search results, its structural similarity to other biologically active aldehydes suggests potential for interaction with cellular signaling components, a relevant consideration for drug development professionals.

Experimental Protocols

The following sections outline generalized experimental protocols for the synthesis and analysis of this compound. These are intended as a guide and may require optimization for specific laboratory conditions.

Synthesis of this compound via Oxidation of 5-Hexen-1-ol

This protocol describes a general method for the oxidation of a primary alcohol to an aldehyde using pyridinium chlorochromate (PCC).[7]

-

Materials: 5-Hexen-1-ol, pyridinium chlorochromate (PCC), anhydrous dichloromethane (B109758) (DCM), silica (B1680970) gel.

-

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 5-Hexen-1-ol (1.0 equivalent) in anhydrous DCM dropwise at room temperature.

-

Monitor the reaction by thin-layer chromatography (TLC) until the starting material is consumed.

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Combine the organic filtrates and concentrate under reduced pressure to yield the crude this compound.

-

The product can be further purified by flash column chromatography if necessary.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

As a volatile organic compound, this compound is well-suited for analysis by GC-MS.[3][6] This protocol provides a general procedure for the analysis of such compounds.

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer (GC-MS).

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable volatile solvent (e.g., hexane (B92381) or dichloromethane).

-

GC Conditions:

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms).

-

Injection: Split/splitless injection.

-

Carrier Gas: Helium at a constant flow rate.

-

Oven Program: Start at a low temperature (e.g., 40 °C), hold for a few minutes, then ramp at a controlled rate (e.g., 10 °C/min) to a final temperature (e.g., 250 °C).

-

-

MS Conditions:

-

Ionization: Electron Ionization (EI) at 70 eV.

-

Scan Range: Scan a mass-to-charge (m/z) range appropriate for the molecular weight and expected fragments of this compound (e.g., m/z 35-200).

-

-

Data Analysis: Identify this compound by its retention time and by comparing its mass spectrum to a reference library.

Caption: A simplified workflow for the analysis of this compound by GC-MS.

Analysis by Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for the structural elucidation of organic molecules like this compound.

-

Sample Preparation: Dissolve a small amount of purified this compound (5-10 mg) in a deuterated solvent (e.g., CDCl₃, ~0.7 mL) in an NMR tube.

-

¹H NMR Spectroscopy:

-

¹³C NMR Spectroscopy:

-

The carbonyl carbon of the aldehyde will have a characteristic chemical shift in the range of 190-215 ppm.[15]

-

The carbons of the double bond will appear in the alkene region of the spectrum (typically 110-140 ppm).

-

References

- 1. Biological interactions of alpha,beta-unsaturated aldehydes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]

- 3. dem.ri.gov [dem.ri.gov]

- 4. benchchem.com [benchchem.com]

- 5. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants | Springer Nature Experiments [experiments.springernature.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. documents.thermofisher.com [documents.thermofisher.com]

- 10. apps.dtic.mil [apps.dtic.mil]

- 11. CAS 1577-22-6: 5-Hexenoic acid | CymitQuimica [cymitquimica.com]

- 12. Frontiers | E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis [frontiersin.org]

- 13. E-2-hexenal promotes susceptibility to Pseudomonas syringae by activating jasmonic acid pathways in Arabidopsis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. chem.libretexts.org [chem.libretexts.org]

- 15. chem.libretexts.org [chem.libretexts.org]

- 16. fiveable.me [fiveable.me]

Chemical Identification and Physical Properties

An In-depth Technical Guide to the Safety of 5-Hexenal

This guide provides a comprehensive overview of the safety information for this compound (CAS No. 764-59-0), designed for researchers, scientists, and professionals in drug development. The information is compiled from various safety data sheets and chemical databases to ensure a thorough understanding of the hazards, handling, and safety precautions associated with this compound.

This compound, also known as Hex-5-enal, is a monounsaturated fatty aldehyde.[1] It is a flammable liquid and vapor that requires careful handling.[1]

Table 1: Physical and Chemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₆H₁₀O | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [1][3] |

| Appearance | Colorless to pale yellow clear liquid (estimated) | [4] |

| Boiling Point | 128-129 °C @ 760 mmHg (estimated) | [3][4] |

| Flash Point | 19 °C (66 °F) TCC (estimated) | [3][4] |

| Density | 0.817 g/cm³ | [3] |

| Vapor Pressure | 10.66 mmHg @ 25 °C (estimated) | [4] |

| Solubility | Soluble in alcohol. Water solubility: 4508 mg/L @ 25 °C (estimated). | [4] |

| logP (o/w) | 1.494 (estimated) | [4] |

Hazard Identification and Classification

This compound is classified as a hazardous substance according to the Globally Harmonized System (GHS). The primary hazards include flammability and irritation to the skin, eyes, and respiratory tract.[1][3]

Table 2: GHS Hazard Classification for this compound

| Hazard Class | Hazard Category | Hazard Statement |

| Flammable liquids | Category 2 | H225: Highly Flammable liquid and vapor |

| Skin corrosion/irritation | Category 2 | H315: Causes skin irritation |

| Serious eye damage/eye irritation | Category 2A | H319: Causes serious eye irritation |

| Specific target organ toxicity — single exposure | Category 3 | H335: May cause respiratory irritation |

Source: PubChem[1], chemBlink[3]

Toxicological Information

Experimental Protocols for Hazard Determination

While specific experimental reports for this compound were not found, the hazard classifications are typically determined using standardized testing protocols, such as those established by the Organisation for Economic Co-operation and Development (OECD).

-

Acute Dermal Irritation/Corrosion (OECD 404): This test involves applying the substance to the shaved skin of an animal (typically a rabbit). The site is observed for signs of erythema (redness) and edema (swelling) at specified intervals (e.g., 1, 24, 48, and 72 hours) after application. The severity of the reactions is scored to determine the irritation potential.

-

Acute Eye Irritation/Corrosion (OECD 405): This protocol involves applying the test substance into one eye of an animal (again, typically a rabbit), with the other eye serving as a control. The eyes are examined at set intervals for effects on the cornea, iris, and conjunctiva. Scores are assigned to these observations to classify the substance's irritation potential.

-

Acute Inhalation Toxicity (OECD 403): This method exposes animals (usually rats) to the substance as a gas, vapor, or aerosol for a defined period (e.g., 4 hours). The animals are observed for signs of toxicity and mortality during and after exposure. The concentration that is lethal to 50% of the test animals (LC50) is then determined.

Handling, Storage, and Personal Protection

Proper handling and storage procedures are critical to ensure safety when working with this compound. This involves using appropriate engineering controls and personal protective equipment (PPE).

Safe Handling and Storage

-

Ventilation: Work should be conducted in a well-ventilated area, preferably under a chemical fume hood, to keep airborne concentrations below exposure limits.[6][7]

-

Ignition Sources: Keep the substance away from heat, sparks, open flames, and other ignition sources.[6][8][9] All equipment must be grounded to prevent static electricity discharge.[6][7] Use only non-sparking tools.[7][8]

-

Storage: Store in a tightly closed container in a dry, cool, and well-ventilated place.[6][7] The storage area should be segregated and approved for flammable liquids.[6]

-

Incompatible Materials: Avoid contact with oxidizing agents, reducing agents, acids, and bases.[6]

Personal Protective Equipment (PPE) Workflow

The selection of appropriate PPE is based on the potential routes of exposure. The following diagram illustrates the logical workflow for determining necessary personal protective equipment.

Caption: PPE selection workflow based on exposure routes.

First Aid and Emergency Procedures

Immediate and appropriate first aid is crucial in the event of exposure. Emergency procedures for spills and fires must be followed to mitigate risks.

First Aid Measures

-

Inhalation: Move the person to fresh air. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek medical attention.[6]

-

Skin Contact: Immediately wash off with soap and plenty of water, removing all contaminated clothing and shoes. Get medical attention if irritation persists.[6][8]

-

Eye Contact: Flush eyes with plenty of water for at least 15 minutes, also under the eyelids. Seek medical attention.[6][8]

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water and consult a physician.[6][7]

Spill Response Workflow

In the event of a spill, a systematic approach is necessary to ensure safety and proper cleanup.

Caption: Logical workflow for managing a this compound spill.

Fire-Fighting Measures

-

Suitable Extinguishing Media: Use water spray, carbon dioxide (CO2), dry chemical, or alcohol-resistant foam.[7] Water mist can be used to cool closed containers.[7]

-

Specific Hazards: The substance is flammable, and its vapors may form explosive mixtures with air.[7] Vapors can travel to a source of ignition and flash back.[7] Containers may explode when heated.[7]

-

Protective Equipment: Firefighters should wear self-contained breathing apparatus (SCBA) and full protective gear.[7]

References

- 1. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. chemsynthesis.com [chemsynthesis.com]

- 3. CAS # 764-59-0, this compound, Hex-5-en-1-al - chemBlink [ww.chemblink.com]

- 4. This compound, 764-59-0 [thegoodscentscompany.com]

- 5. vigon.com [vigon.com]

- 6. spectrumchemical.com [spectrumchemical.com]

- 7. fishersci.com [fishersci.com]

- 8. sigmaaldrich.com [sigmaaldrich.com]

- 9. tcichemicals.com [tcichemicals.com]

5-Hexenal: A Technical Guide to its Natural Sources, Occurrence, and Analysis

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Hexenal is a volatile organic compound belonging to the class of C6 aldehydes, which are notable for their characteristic "green" aromas. While its isomers, (Z)-3-hexenal and (E)-2-hexenal, are well-documented as primary constituents of green leaf volatiles (GLVs) in numerous plant species, direct quantitative data on the natural occurrence of this compound is limited. This technical guide provides a comprehensive overview of the known natural sources of this compound, its biosynthetic origins within the broader context of the lipoxygenase pathway, and detailed methodologies for its extraction and quantification. Due to the scarcity of specific quantitative data for this compound, this guide also presents data for related C6 aldehydes to provide a comparative context for researchers.

Natural Occurrence of C6 Aldehydes

C6 aldehydes are significant contributors to the aroma profiles of many fruits, vegetables, and other plant tissues, often being released upon cellular damage. While the presence of this compound has been noted, quantitative analyses predominantly focus on its more abundant isomers.

Table 1: Qualitative Occurrence of this compound in Natural Sources

| Natural Source | Family | Plant Part | Reference |

| Feijoa (Feijoa sellowiana) | Myrtaceae | Fruit | [1] |

Table 2: Quantitative Occurrence of Related C6 Aldehydes in Various Natural Sources

| Compound | Natural Source | Concentration | Reference |

| (E)-2-Hexenal | Strawberry (bruised) | Not specified | [2] |

| (E)-2-Hexenal | Various Wild Plants | 22.39% of total volatiles | [3] |

| Hexanal | Various Wild Plants | 13.81% of total volatiles | [3] |

| Hexanal | Muscadine Grapes | Present | [4][5] |

| (E)-2-Hexenal | Muscadine Grapes | Present | [4][5] |

| (Z)-3-Hexenal | Arabidopsis thaliana | Present | [6] |

| (E)-2-Hexenal | Arabidopsis thaliana | Present | [6] |

Biosynthesis of C6 Aldehydes

The formation of this compound and other C6 aldehydes in plants is primarily attributed to the lipoxygenase (LOX) pathway, which is activated in response to tissue damage.[7] This pathway involves a two-step enzymatic cascade.

-

Lipoxygenase (LOX) Action : Upon cell disruption, polyunsaturated fatty acids, such as linolenic acid, are released from cell membranes. Lipoxygenase enzymes then catalyze the dioxygenation of these fatty acids to form hydroperoxides.[8][9] Specifically, the formation of C6 aldehydes originates from 13-hydroperoxy derivatives.[2][7]

-

Hydroperoxide Lyase (HPL) Cleavage : The resulting hydroperoxides are subsequently cleaved by hydroperoxide lyase (HPL) to yield C6 aldehydes and a C12 oxo-acid.[2][10] The primary C6 aldehyde formed from the 13-hydroperoxide of linolenic acid is (Z)-3-hexenal. This unstable aldehyde can then undergo isomerization to the more stable (E)-2-hexenal.[7] It is hypothesized that this compound may be formed as a minor product through isomerization or from a different hydroperoxide precursor, though this specific pathway is not well-elucidated.

References

- 1. This compound, 764-59-0 [thegoodscentscompany.com]

- 2. Biosynthesis of trans-2-hexenal in response to wounding in strawberry fruit - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Assessment of the Volatile Profiles and Identification of Differentiating Aromas of Wild Undervalued Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 4. ecommons.cornell.edu [ecommons.cornell.edu]

- 5. Comparison of the Fruit Volatile Profiles of Five Muscadine Grape Cultivars (Vitis rotundifolia Michx.) Using HS-SPME-GC/MS Combined With Multivariate Statistical Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 6. academic.oup.com [academic.oup.com]

- 7. benchchem.com [benchchem.com]

- 8. Biosynthetic pathway for C6-aldehydes formation from linolenic acid in green leaves | CiNii Research [cir.nii.ac.jp]

- 9. Production of Aldehydes by Biocatalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

A Technical Guide to the Synthetic Pathways of 5-Hexenal

Abstract

5-Hexenal is a valuable unsaturated aldehyde characterized by a terminal double bond and a six-carbon chain. Its bifunctional nature makes it a crucial intermediate in the synthesis of complex organic molecules, pharmaceuticals, and specialty chemicals. This technical guide provides an in-depth review of the core synthetic pathways for this compound, focusing on precursor materials, reaction mechanisms, and detailed experimental protocols. Key methods, including the oxidation of 5-hexen-1-ol (B1630360) and sigmatropic rearrangements, are compared. All quantitative data is summarized for clarity, and reaction pathways are visualized using schematic diagrams to facilitate understanding for researchers in organic synthesis and drug development.

Introduction

This compound (C₆H₁₀O) is an organic compound featuring both an aldehyde functional group and a terminal alkene. This structure allows for a wide range of chemical transformations, making it a versatile building block in organic chemistry. The aldehyde can undergo nucleophilic addition, oxidation, or reduction, while the alkene is amenable to reactions such as hydrogenation, epoxidation, and polymerization. This guide details the primary synthetic routes to this compound, providing the necessary technical information for laboratory-scale synthesis.

Pathway 1: Oxidation of 5-Hexen-1-ol

The most direct and common route to this compound is the selective oxidation of the corresponding primary alcohol, 5-hexen-1-ol. The primary challenge in this synthesis is to prevent over-oxidation to the carboxylic acid. This requires the use of mild, anhydrous oxidizing agents. Two methods are predominant: Pyridinium Chlorochromate (PCC) oxidation and Swern oxidation.

graph "Oxidation_of_5_Hexen_1_ol" {

graph [rankdir="LR", splines=true, overlap=false, nodesep=0.6, size="7.6,3!", ratio=fill];

node [shape=box, style="filled", fontname="Arial", fontsize=12];

edge [fontname="Arial", fontsize=11];

// Nodes

Precursor [label="5-Hexen-1-ol", fillcolor="#F1F3F4", fontcolor="#202124"];

Product [label="this compound", fillcolor="#F1F3F4", fontcolor="#202124"];

PCC_Reagent [label="PCC\nDichloromethane", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];

Swern_Reagent [label="1. DMSO, (COCl)₂\n2. Triethylamine", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

// Edges

Precursor -> Product [label="PCC Oxidation", fontcolor="#5F6368", color="#4285F4"];

PCC_Reagent -> Precursor [arrowhead=none, style=dashed, color="#4285F4"];

{rank=same; Precursor; Product;}

// Invisible nodes for spacing the second pathway

dummy1 [style=invis, shape=point, width=0];

dummy2 [style=invis, shape=point, width=0];

Precursor -> dummy1 [style=invis];

dummy1 -> Product [label=" Swern Oxidation ", fontcolor="#5F6368", color="#34A853"];

Swern_Reagent -> dummy1 [arrowhead=none, style=dashed, color="#34A853"];

}

Figure 2: Claisen rearrangement pathway to this compound.

Oxy-Cope Rearrangement

A variation of the Cope rearrangement, the Oxy-Cope rearrangement, involves a-[1][1]sigmatropic shift in a 1,5-dien-3-ol. [1][2]The reaction initially forms an enol, which spontaneously tautomerizes to the stable carbonyl product, providing a strong thermodynamic driving force. The precursor for this compound is hexa-1,5-dien-3-ol. The anionic version of this reaction, performed with a strong base, can proceed at significantly lower temperatures.

[2]

Figure 4: General experimental workflow for this compound synthesis.

Conclusion

The synthesis of this compound can be achieved through several reliable pathways. The oxidation of 5-hexen-1-ol, particularly via Swern oxidation, offers a high-yield, metal-free route that is often preferred for its mild conditions and compatibility with other functional groups. For syntheses requiring strategic carbon-carbon bond formation, the Claisen and Oxy-Cope rearrangements provide elegant and powerful alternatives, starting from different precursors. The choice of synthetic route will ultimately depend on the availability of starting materials, desired scale, and the specific requirements of the research or development program. This guide provides the foundational data and protocols necessary for scientists to make an informed decision and successfully implement these transformations in a laboratory setting.

References

Spectroscopic Profile of 5-Hexenal: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 5-hexenal, a valuable unsaturated aldehyde in organic synthesis and chemical research. The following sections detail its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, along with the experimental protocols for their acquisition.

Spectroscopic Data Summary

The quantitative spectroscopic data for this compound are summarized in the tables below for easy reference and comparison.

Table 1: ¹H NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| 9.77 | t | 1H | -CHO |

| 5.80 | m | 1H | =CH- |

| 5.00 | m | 2H | CH₂= |

| 2.44 | dt | 2H | -CH₂-CHO |

| 2.11 | q | 2H | =CH-CH₂- |

| 1.71 | quintet | 2H | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃

Table 2: ¹³C NMR Spectroscopic Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| 202.5 | C=O |

| 138.0 | =CH- |

| 115.2 | CH₂= |

| 43.8 | -CH₂-CHO |

| 33.3 | =CH-CH₂- |

| 21.8 | -CH₂-CH₂-CH₂- |

Solvent: CDCl₃

Table 3: IR Spectroscopic Data for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~2935 | Strong | C-H (alkane) stretch |

| ~2820, ~2720 | Medium | C-H (aldehyde) stretch (Fermi doublet) |

| ~1730 | Strong | C=O (aldehyde) stretch[1] |

| ~1640 | Medium | C=C (alkene) stretch |

| ~3080 | Medium | C-H (alkene, =C-H) stretch |

| ~995, ~915 | Strong | =C-H bend (out-of-plane) |

Table 4: Mass Spectrometry (GC-MS) Data for this compound

| m/z | Relative Intensity | Assignment |

| 98 | Moderate | [M]⁺ (Molecular Ion) |

| 81 | Moderate | [M-OH]⁺ |

| 69 | Strong | [C₅H₉]⁺ |

| 54 | High | [C₄H₆]⁺ |

| 41 | Very High | [C₃H₅]⁺ (Allyl cation) |

Experimental Protocols

Detailed methodologies for the acquisition of the cited spectroscopic data are provided below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Sample Preparation: A dilute solution of this compound is prepared in deuterated chloroform (B151607) (CDCl₃).

Instrumentation:

¹H NMR Spectroscopy Protocol:

-

The prepared sample is placed in a 5 mm NMR tube.

-

The spectrometer is tuned and locked onto the deuterium (B1214612) signal of the CDCl₃.

-

Shimming is performed to optimize the magnetic field homogeneity.

-

A standard one-pulse sequence is used to acquire the free induction decay (FID).

-

The FID is Fourier transformed, and the resulting spectrum is phase and baseline corrected.

-

Chemical shifts are referenced to the residual solvent peak of CDCl₃ (δ 7.26 ppm).

¹³C NMR Spectroscopy Protocol:

-

The sample is prepared and placed in the spectrometer as described for ¹H NMR.

-

A standard proton-decoupled pulse sequence (e.g., zgpg30) is utilized.

-

A sufficient number of scans are acquired to achieve an adequate signal-to-noise ratio.

-

The FID is processed with Fourier transformation, followed by phase and baseline correction.

-

Chemical shifts are referenced to the CDCl₃ solvent peak (δ 77.16 ppm).

Infrared (IR) Spectroscopy

Sample Preparation: As this compound is a liquid at room temperature, the spectrum is typically recorded as a neat thin film. A drop of the neat liquid is placed between two sodium chloride (NaCl) or potassium bromide (KBr) plates.

Instrumentation: A Fourier-Transform Infrared (FT-IR) spectrometer.

Protocol:

-

A background spectrum of the clean salt plates is recorded.

-

A thin film of the this compound sample is prepared between the salt plates.

-

The sample is placed in the spectrometer's sample holder.

-

The infrared spectrum is recorded by co-adding multiple scans to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

Mass Spectrometry (MS)

Instrumentation: Gas Chromatograph coupled to a Mass Spectrometer (GC-MS).

Protocol (Representative for a similar volatile aldehyde):

-

Sample Introduction: A dilute solution of this compound in a volatile solvent (e.g., dichloromethane) is injected into the GC.

-

Gas Chromatography: The sample is vaporized and separated on a capillary column (e.g., a non-polar or semi-polar column like a DB-5ms). A temperature program is used to elute the components, for instance, an initial temperature of 40°C held for a few minutes, followed by a ramp up to 250°C.

-

Ionization: As this compound elutes from the GC column, it enters the mass spectrometer and is ionized, typically using Electron Ionization (EI) at 70 eV.

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., a quadrupole).

-

Detection: The abundance of each ion is measured, generating a mass spectrum.

Mandatory Visualization

The following diagram illustrates the general workflow for the spectroscopic analysis of this compound.

Caption: Workflow for the spectroscopic analysis of this compound.

References

The Versatile Role of 5-Hexenal in Modern Organic Synthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: 5-Hexenal, a six-carbon aldehyde featuring a terminal double bond, is a versatile and valuable building block in organic synthesis.[1] Its bifunctional nature, possessing both a reactive aldehyde group and a terminal alkene, allows for a diverse array of chemical transformations, making it an important precursor in the synthesis of complex organic molecules, natural products, and pharmacologically active compounds. This technical guide provides an in-depth overview of the synthesis of this compound, its key reactions, and its applications in synthetic chemistry, with a focus on providing quantitative data and detailed experimental protocols for laboratory use.

Physicochemical Properties of this compound

| Property | Value | Reference |

| Molecular Formula | C₆H₁₀O | [1][2][3] |

| Molecular Weight | 98.14 g/mol | [2][3] |

| Appearance | Colorless to pale yellow liquid | [4] |

| Odor | Green, grassy | [1] |

| Boiling Point | 128-129 °C (at 760 mmHg) | [4] |

| Solubility | Soluble in organic solvents, limited solubility in water. | [1] |

| CAS Number | 764-59-0 | [1][4][5] |

Synthesis of this compound

The most common and efficient method for the preparation of this compound is the oxidation of the corresponding primary alcohol, 5-hexen-1-ol (B1630360). Several oxidation protocols can be employed, with Swern oxidation and pyridinium (B92312) chlorochromate (PCC) oxidation being the most prevalent due to their mild conditions and high yields.

Oxidation of 5-Hexen-1-ol

| Oxidizing Agent | Typical Yield (%) | Reference |

| Pyridinium Chlorochromate (PCC) | ~85 | [6] |

| Swern Oxidation (DMSO, (COCl)₂) | >90 | [6] |

Experimental Protocol: Swern Oxidation of 5-Hexen-1-ol

Objective: To synthesize this compound from 5-hexen-1-ol via Swern oxidation.

Materials:

-

5-hexen-1-ol

-

Oxalyl chloride

-

Dimethyl sulfoxide (B87167) (DMSO)

-

Triethylamine (B128534) (TEA)

-

Anhydrous dichloromethane (B109758) (DCM)

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

In a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a nitrogen inlet, and a thermometer, dissolve oxalyl chloride (1.2 equivalents) in anhydrous DCM.

-

Cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of DMSO (2.4 equivalents) in anhydrous DCM to the oxalyl chloride solution via a dropping funnel, maintaining the internal temperature below -60 °C. Stir the mixture for 15 minutes.

-

Prepare a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous DCM. Add this solution dropwise to the reaction mixture, ensuring the temperature remains at -78 °C. Stir the resulting mixture for 45 minutes at this temperature.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. A thick white precipitate will form.

-

Remove the dry ice/acetone bath and allow the reaction mixture to warm to room temperature over approximately 1 hour.

-

Quench the reaction by adding water. Transfer the mixture to a separatory funnel.

-

Separate the organic layer and wash it sequentially with water and saturated brine.

-

Dry the organic layer over anhydrous sodium sulfate (B86663) or magnesium sulfate, filter, and concentrate under reduced pressure to obtain crude this compound.

-

The crude product can be purified by flash column chromatography on silica (B1680970) gel to yield pure this compound.

Workflow for the Swern Oxidation of 5-Hexen-1-ol

Caption: Workflow for the Swern Oxidation of 5-Hexen-1-ol.

Experimental Protocol: PCC Oxidation of 5-Hexen-1-ol

Objective: To synthesize this compound from 5-hexen-1-ol using pyridinium chlorochromate.

Materials:

-

5-hexen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (DCM)

-

Silica gel

-

Standard laboratory glassware

Procedure:

-

To a stirred suspension of PCC (1.5 equivalents) in anhydrous DCM, add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous DCM in one portion.

-

Stir the mixture at room temperature for 2-3 hours, monitoring the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, dilute the reaction mixture with diethyl ether and filter through a pad of silica gel to remove the chromium salts.

-

Wash the silica gel pad with additional diethyl ether.

-

Concentrate the combined filtrate under reduced pressure to afford the crude this compound.

-

The product can be further purified by distillation or flash column chromatography if necessary.

Key Reactions of this compound in Organic Synthesis

The dual functionality of this compound allows it to participate in a wide range of chemical reactions, targeting either the aldehyde or the terminal alkene.

Reactions at the Aldehyde Group

The aldehyde functionality of this compound is a versatile handle for various carbon-carbon bond-forming reactions and functional group transformations.

General Experimental Protocol: Base-Catalyzed Aldol (B89426) Condensation

-

Combine the aldehyde (e.g., this compound) and a ketone (e.g., acetone) in a 1:1 or 2:1 molar ratio in ethanol (B145695).

-

Add an aqueous solution of sodium hydroxide (B78521) (e.g., 2M) and stir the mixture at room temperature.

-

Monitor the reaction for the formation of a precipitate. If no precipitate forms, gentle heating may be applied.

-

Once the reaction is complete, cool the mixture and isolate the solid product by vacuum filtration.

-

Wash the product with cold ethanol, followed by a dilute acetic acid solution in ethanol, and finally with cold ethanol again to neutralize any remaining base.

-

The crude product can be recrystallized from a suitable solvent like ethanol.

The Wittig reaction provides a powerful method for converting the aldehyde group of this compound into a new carbon-carbon double bond. This reaction is crucial for extending the carbon chain and introducing various functionalities.

General Experimental Protocol: Wittig Reaction

-

Prepare the phosphonium (B103445) ylide by treating a triphenylphosphonium salt with a strong base (e.g., n-butyllithium) in an anhydrous solvent like THF.

-

Add a solution of this compound in the same solvent to the ylide solution at low temperature (e.g., 0 °C or -78 °C).

-

Allow the reaction mixture to warm to room temperature and stir until the reaction is complete (monitored by TLC).

-

Quench the reaction with a saturated aqueous solution of ammonium (B1175870) chloride.

-

Extract the product with an organic solvent (e.g., diethyl ether), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

The product can be purified by flash column chromatography to separate it from the triphenylphosphine (B44618) oxide byproduct.

Reactions Involving Both the Aldehyde and Alkene Groups

The presence of both the aldehyde and the terminal alkene allows for intramolecular reactions, leading to the formation of cyclic structures.

Under acidic conditions, this compound can undergo an intramolecular Prins reaction, where the aldehyde is protonated and subsequently attacked by the terminal alkene to form a cyclic carbocation. This intermediate can then be trapped by a nucleophile to yield substituted tetrahydropyran (B127337) derivatives. The outcome of the reaction is highly dependent on the reaction conditions, including the acid catalyst and the nucleophile present.[8]

Logical Flow of the Intramolecular Prins Reaction of this compound

References

- 1. CAS 764-59-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound | C6H10O | CID 69817 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. chemsynthesis.com [chemsynthesis.com]

- 4. This compound, 764-59-0 [thegoodscentscompany.com]

- 5. hex-5-enal synthesis - chemicalbook [chemicalbook.com]

- 6. benchchem.com [benchchem.com]

- 7. researchgate.net [researchgate.net]

- 8. Prins Reaction | NROChemistry [nrochemistry.com]

Methodological & Application

Synthesis of 5-Hexenal: A Detailed Guide for Laboratory Applications

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and experimental protocols for the laboratory synthesis of 5-hexenal, a valuable bifunctional molecule in organic synthesis. The primary route to this compound involves the selective oxidation of the corresponding primary alcohol, 5-hexen-1-ol (B1630360). This guide focuses on three widely used and reliable oxidation methods: Swern Oxidation, Dess-Martin Periodinane (DMP) Oxidation, and Pyridinium (B92312) Chlorochromate (PCC) Oxidation. Each method is presented with a detailed protocol, a discussion of its advantages and disadvantages, and expected quantitative outcomes to assist researchers in selecting the most suitable method for their specific needs.

Introduction

This compound is a key intermediate in the synthesis of various complex organic molecules, including pharmaceuticals and natural products. Its structure incorporates both an aldehyde and a terminal alkene, offering two distinct points for further chemical modification. The selective oxidation of 5-hexen-1-ol to this compound requires mild conditions to prevent over-oxidation to the carboxylic acid and to avoid reactions involving the double bond. The choice of oxidant is therefore critical to achieving a high yield and purity of the desired product.

Comparison of Synthetic Methods

The selection of an appropriate synthetic method for the oxidation of 5-hexen-1-ol to this compound depends on several factors, including the desired scale of the reaction, the sensitivity of other functional groups in the substrate, and considerations regarding reagent toxicity and ease of workup. The following table summarizes the key aspects of the three discussed methods.

| Oxidation Method | Oxidizing Agent | Typical Reaction Conditions | Typical Yield (%) | Advantages | Disadvantages |

| Swern Oxidation | Dimethyl sulfoxide (B87167) (DMSO), Oxalyl chloride, Triethylamine (B128534) | Anhydrous CH₂Cl₂, -78 °C to room temperature | >90 | High yield, mild conditions, compatible with many functional groups.[1] | Requires cryogenic temperatures, produces foul-smelling dimethyl sulfide (B99878) byproduct.[2] |

| Dess-Martin Oxidation | Dess-Martin Periodinane (DMP) | Anhydrous CH₂Cl₂ or CHCl₃, room temperature | High (typically >90) | Mild, neutral conditions, room temperature reaction, easy workup.[3][4] | DMP is expensive and can be explosive under certain conditions.[5] |

| PCC Oxidation | Pyridinium Chlorochromate (PCC) | Anhydrous CH₂Cl₂, room temperature | ~85 | Easy to handle solid reagent, reaction at room temperature.[1][6] | Chromium(VI) is toxic and carcinogenic, workup can be complicated by a tar-like byproduct.[7] |

Experimental Protocols

The following are detailed experimental protocols for the synthesis of this compound from 5-hexen-1-ol using the three aforementioned oxidation methods.

Protocol 1: Swern Oxidation

This protocol is a widely used method for the mild oxidation of primary alcohols to aldehydes.[2]

Materials:

-

5-hexen-1-ol

-

Anhydrous dichloromethane (B109758) (CH₂Cl₂)

-

Dimethyl sulfoxide (DMSO)

-

Oxalyl chloride

-

Triethylamine (Et₃N)

-

Argon or Nitrogen gas supply

-

Dry ice/acetone bath

-

Standard glassware for anhydrous reactions

Procedure:

-

To a flame-dried, three-necked round-bottom flask equipped with a magnetic stir bar, a thermometer, and an argon inlet, add anhydrous dichloromethane followed by oxalyl chloride (1.5 equivalents) and cool the solution to -78 °C using a dry ice/acetone bath.

-

Slowly add a solution of dimethyl sulfoxide (2.2 equivalents) in anhydrous dichloromethane to the stirred solution, maintaining the temperature below -60 °C. Stir the mixture for 15 minutes.

-

Add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane dropwise over 10 minutes, ensuring the internal temperature does not exceed -60 °C. Stir for 30 minutes at -78 °C.

-

Add triethylamine (5.0 equivalents) dropwise to the reaction mixture. After the addition is complete, remove the cooling bath and allow the reaction to warm to room temperature.

-

Quench the reaction by the addition of water. Transfer the mixture to a separatory funnel and separate the layers.

-

Extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to afford the crude this compound.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel.

Protocol 2: Dess-Martin Periodinane (DMP) Oxidation

This method utilizes a hypervalent iodine reagent for a mild and selective oxidation at room temperature.[3][4]

Materials:

-

5-hexen-1-ol

-

Dess-Martin Periodinane (DMP)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Sodium bicarbonate (NaHCO₃) solution

-

Sodium thiosulfate (B1220275) (Na₂S₂O₃) solution

-

Argon or Nitrogen gas supply

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask containing a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane, add Dess-Martin Periodinane (1.1 equivalents) in one portion at room temperature under an argon atmosphere.

-

Stir the reaction mixture vigorously at room temperature and monitor the progress by thin-layer chromatography (TLC). The reaction is typically complete within 1-3 hours.

-

Upon completion, dilute the reaction mixture with diethyl ether and pour it into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate and sodium thiosulfate.

-

Separate the layers and extract the aqueous layer with diethyl ether.

-

Combine the organic layers, wash with saturated aqueous sodium bicarbonate, then with brine. Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

The crude this compound can be purified by flash column chromatography.

Protocol 3: Pyridinium Chlorochromate (PCC) Oxidation

PCC is a stable, solid reagent that provides a convenient method for the oxidation of primary alcohols to aldehydes.[1][6]

Materials:

-

5-hexen-1-ol

-

Pyridinium chlorochromate (PCC)

-

Anhydrous dichloromethane (CH₂Cl₂)

-

Silica gel or Celite®

-

Diethyl ether

-

Standard laboratory glassware

Procedure:

-

To a round-bottom flask, add a suspension of pyridinium chlorochromate (1.5 equivalents) and silica gel or Celite® in anhydrous dichloromethane.

-

Add a solution of 5-hexen-1-ol (1.0 equivalent) in anhydrous dichloromethane to the suspension in one portion.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction progress by TLC.

-

Upon completion of the reaction, dilute the mixture with diethyl ether and filter through a pad of silica gel or Celite®, washing the filter cake with additional diethyl ether.

-

Concentrate the filtrate under reduced pressure to yield the crude this compound.

-

Purify the product by flash column chromatography if necessary.

Visualizations

General Experimental Workflow

The following diagram illustrates the general workflow for the synthesis of this compound from 5-hexen-1-ol.

Reaction Mechanisms

The following diagrams illustrate the simplified reaction mechanisms for the Swern, Dess-Martin, and PCC oxidations.

Swern Oxidation Mechanism

Dess-Martin Periodinane (DMP) Oxidation Mechanism

PCC Oxidation Mechanism

Characterization Data for this compound

The synthesized this compound should be characterized to confirm its identity and purity.

| Spectroscopic Data | |

| ¹H NMR | Expected signals include a triplet for the aldehyde proton (~9.7 ppm), multiplets for the vinyl protons (~5.8 and ~5.0 ppm), and multiplets for the methylene (B1212753) protons. |

| ¹³C NMR | Expected signals include a peak for the aldehyde carbon (~202 ppm), peaks for the vinyl carbons (~138 and ~115 ppm), and peaks for the methylene carbons. |

| IR Spectroscopy | A strong absorption band for the carbonyl group (C=O) is expected around 1725 cm⁻¹, and bands for the C=C stretch around 1640 cm⁻¹. |

| Mass Spectrometry | The molecular ion peak (M⁺) should be observed at m/z = 98.14. |

Safety Precautions

-

All experiments should be conducted in a well-ventilated fume hood.

-

Personal protective equipment (PPE), including safety glasses, lab coat, and gloves, must be worn at all times.

-

PCC is a toxic and carcinogenic chromium(VI) compound and should be handled with extreme care.

-

Dess-Martin periodinane can be explosive and should be handled with caution.

-

Swern oxidation generates carbon monoxide, a toxic gas, and dimethyl sulfide, which has a strong, unpleasant odor.

-

Always consult the Safety Data Sheet (SDS) for each reagent before use.

References

- 1. benchchem.com [benchchem.com]

- 2. Swern Oxidation [organic-chemistry.org]

- 3. Dess–Martin oxidation - Wikipedia [en.wikipedia.org]

- 4. Dess-Martin Oxidation [organic-chemistry.org]

- 5. Dess-Martin Oxidation | Chem-Station Int. Ed. [en.chem-station.com]

- 6. Pyridinium chlorochromate - Wikipedia [en.wikipedia.org]

- 7. Reddit - The heart of the internet [reddit.com]

Application Notes and Protocols for the Analytical Detection of 5-Hexenal

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed methodologies for the detection and quantification of 5-Hexenal, a volatile organic compound of interest in various fields, including flavor chemistry, environmental analysis, and as a potential biomarker. The following protocols for Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography (HPLC) are based on established methods for this compound and structurally similar aldehydes.

Gas Chromatography-Mass Spectrometry (GC-MS) Method with Headspace Solid-Phase Microextraction (HS-SPME)

GC-MS is a highly sensitive and selective technique for the analysis of volatile compounds like this compound. Coupled with HS-SPME, it allows for solvent-free extraction and pre-concentration of the analyte from various sample matrices.

Application Note

This method is suitable for the trace-level detection of this compound in liquid and solid samples, such as biological fluids (urine, plasma), food and beverage products, and environmental samples. For enhanced sensitivity and improved chromatographic peak shape, derivatization with O-(2,3,4,5,6-Pentafluorobenzyl)hydroxylamine hydrochloride (PFBHA) is recommended. This reagent reacts with the aldehyde group of this compound to form a more stable and readily detectable oxime derivative.

Experimental Protocol

a) Sample Preparation (HS-SPME)

-

Place 1-5 mL (for liquid samples) or 0.5-2 g (for solid samples) into a 20 mL headspace vial.

-

For biological fluids like plasma, a protein precipitation step may be necessary. Add acetonitrile (B52724) (1:2 plasma to solvent ratio), vortex, and centrifuge. Use the supernatant for analysis. For urine, a dilution with ultrapure water may be sufficient.

-

Add an appropriate internal standard (e.g., d12-Hexanal) to the sample.

-

If not performing derivatization, seal the vial and proceed to HS-SPME extraction.

-

For Derivatization:

-

Prepare a PFBHA solution (e.g., 10 mg/mL in water or buffer).

-

Add the PFBHA solution to the sample vial. The optimal volume and concentration should be determined based on the expected this compound concentration.

-

Seal the vial and incubate at a controlled temperature (e.g., 60°C) for a specific duration (e.g., 30 minutes) to allow for complete derivatization.

-

b) HS-SPME Extraction

-

Place the sample vial in a heated agitator (e.g., at 60°C).

-

Expose a SPME fiber (e.g., Divinylbenzene/Carboxen/Polydimethylsiloxane - DVB/CAR/PDMS) to the headspace of the vial for a predetermined time (e.g., 30 minutes) with continuous agitation.

c) GC-MS Analysis

-

Injector:

-

Desorb the SPME fiber in the GC inlet at a high temperature (e.g., 250°C) for a sufficient time (e.g., 2-5 minutes) in splitless mode.

-

-

Gas Chromatograph:

-

Column: Use a non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0-1.5 mL/min).

-

Oven Temperature Program:

-

Initial temperature: 40-60°C, hold for 1-2 minutes.

-

Ramp: 5-10°C/min to 250-280°C.

-

Final hold: 2-5 minutes.

-

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Full scan for qualitative analysis or Selected Ion Monitoring (SIM) for quantitative analysis. For this compound, characteristic ions would be monitored (e.g., m/z 41, 55, 67, 83, 98). For the PFBHA derivative, the specific fragment ions of the derivative should be monitored.

-

Mass Range: m/z 35-350.

-

Ion Source Temperature: 230°C.

-

Quadrupole Temperature: 150°C.

-

Quantitative Data Summary

The following table summarizes typical performance characteristics for the analysis of hexanal (B45976), a structurally similar aldehyde, using GC-MS. These values can be used as a starting point for the validation of a this compound method.

| Parameter | Value | Matrix | Reference |

| Limit of Detection (LOD) | 3.3 ng/mL | Vegetable Oil | [1] |

| Limit of Quantification (LOQ) | 9.8 ng/mL | Vegetable Oil | [1] |

| Linearity Range | 10 ng/mL - 1 µg/mL | Vegetable Oil | [1] |

| Intra-day Repeatability (RSD) | < 3.88% | Vegetable Oil | [1] |

| Inter-day Repeatability (RSD) | < 4.25% | Vegetable Oil | [1] |

| LOD (as PFBHA derivative) | 160 - 380 ng/L | Wine | [2] |

High-Performance Liquid Chromatography (HPLC) Method

HPLC is a versatile technique that can be used for the analysis of this compound, particularly after derivatization to introduce a chromophore for UV or fluorescence detection.

Application Note

This method is suitable for the quantification of this compound in various liquid samples. A common approach involves derivatization with 2,4-Dinitrophenylhydrazine (DNPH), which reacts with the aldehyde to form a stable hydrazone that can be detected by UV-Vis spectrophotometry. This method is robust and widely applicable in food and environmental analysis.

Experimental Protocol

a) Sample Preparation and Derivatization

-

To an aqueous sample or an extract containing this compound, add an acidic solution of DNPH (e.g., in acetonitrile).

-

Allow the reaction to proceed at a controlled temperature (e.g., 40°C) for a specific time (e.g., 1 hour).

-

The resulting DNPH-hydrazone derivative can be extracted and concentrated using solid-phase extraction (SPE) with a C18 cartridge.

-

Elute the derivative from the SPE cartridge with a suitable organic solvent (e.g., acetonitrile).

-

The eluate can be directly injected into the HPLC system or evaporated to dryness and reconstituted in the mobile phase.

b) HPLC Analysis

-

HPLC System:

-

Column: A reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm particle size) is typically used.

-

Mobile Phase: A gradient of acetonitrile and water is commonly employed. For Mass Spectrometry detection, formic acid can be used as a modifier.

-

Flow Rate: 1.0 mL/min.

-

Injection Volume: 10-20 µL.

-

Column Temperature: 25-30°C.

-

-

Detector:

-

UV-Vis Detector: Monitor the absorbance at the maximum wavelength for the this compound-DNPH derivative (typically around 360 nm).

-

Mass Spectrometer (for HPLC-MS): Electrospray ionization (ESI) in positive ion mode can be used for sensitive and selective detection.

-

Quantitative Data Summary

The following table presents performance data for a reverse-phase HPLC method for the separation of this compound.[3] Additional quantitative data for a similar aldehyde, trans-2-hexenal, after derivatization, is also provided for reference.

| Parameter | Method | Details | Reference |

| Column | HPLC | Newcrom R1 | [4] |

| Mobile Phase | HPLC | Acetonitrile (MeCN), water, and phosphoric acid | [4] |

| Limit of Quantification (LOQ) | LC-MS/MS (for trans-2-hexenal-DNA adduct) | 0.015 fmol/µg DNA | [5] |

| Recovery | LC-MS/MS (for trans-2-hexenal-DNA adduct) | ≥ 89% | [5] |

Visualizations

Experimental Workflow for GC-MS Analysis of this compound

Caption: Workflow for this compound analysis by HS-SPME-GC-MS.

Experimental Workflow for HPLC Analysis of this compound

Caption: Workflow for this compound analysis by HPLC with derivatization.

General Pathway of Aldehyde Formation from Lipid Peroxidation

While a specific signaling pathway for this compound is not well-documented, it is known to be a product of lipid peroxidation. The following diagram illustrates the general mechanism of aldehyde formation from polyunsaturated fatty acids.

Caption: Formation of aldehydes from lipid peroxidation.

References

- 1. Determination of hexanal as an oxidative marker in vegetable oils using an automated dynamic headspace sampler coupled to a gas chromatograph/mass spectrometer - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Determination of important odor-active aldehydes of wine through gas chromatography-mass spectrometry of their O-(2,3,4,5,6-pentafluorobenzyl)oximes formed directly in the solid phase extraction cartridge used for selective isolation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Hex-5-enal | SIELC Technologies [sielc.com]

- 5. LC/MS/MS method for the quantitation of trans-2-hexenal-derived exocyclic 1,N(2)-propanodeoxyguanosine in DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

Application Notes and Protocols for 5-Hexenal as a Versatile Building Block in Synthesis

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-Hexenal is a bifunctional aldehyde possessing a terminal double bond and a carbonyl group, making it a valuable and versatile C6 building block in organic synthesis. Its dual reactivity allows for a wide range of chemical transformations, providing access to a diverse array of acyclic and cyclic molecules. This document provides detailed application notes and experimental protocols for key synthetic transformations of this compound, including intermolecular reactions such as Wittig olefination, aldol (B89426) condensation, and Grignard reactions, as well as intramolecular cyclizations like the Prins and ene reactions.

Physicochemical Properties of this compound

| Property | Value |

| Molecular Formula | C₆H₁₀O |

| Molecular Weight | 98.14 g/mol |

| Appearance | Colorless liquid |

| Boiling Point | 129-130 °C |

| Density | 0.846 g/mL at 25 °C |

| Solubility | Soluble in most organic solvents. |

| CAS Number | 764-59-0 |

I. Intermolecular Reactions of this compound

The aldehyde functionality of this compound serves as a key reactive site for various carbon-carbon bond-forming reactions.

Wittig Reaction

The Wittig reaction of this compound with phosphorus ylides provides a reliable method for extending the carbon chain and introducing a new double bond. The use of stabilized ylides, such as (carbethoxymethylene)triphenylphosphorane (B24862), typically leads to the formation of the (E)-alkene as the major product.

Reaction Scheme:

Quantitative Data:

| Ylide | Product | Reaction Conditions | Yield (%) | E/Z Ratio |

| (Carbethoxymethylene)triphenylphosphorane | Ethyl (2E,7)-octadienoate | THF, rt, 4h | 85-95 | >95:5 |

Experimental Protocol: Synthesis of Ethyl (2E,7)-octadienoate

-

Reaction Setup: To a solution of this compound (1.0 g, 10.2 mmol) in anhydrous tetrahydrofuran (B95107) (THF, 20 mL) under a nitrogen atmosphere, add (carbethoxymethylene)triphenylphosphorane (4.26 g, 12.2 mmol) in one portion.

-

Reaction: Stir the mixture at room temperature for 4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: After completion, concentrate the reaction mixture under reduced pressure. Add diethyl ether (50 mL) to the residue and stir for 10 minutes.

-

Purification: Filter the mixture to remove the precipitated triphenylphosphine (B44618) oxide. Wash the solid with a small amount of cold diethyl ether. Concentrate the filtrate and purify the residue by column chromatography on silica (B1680970) gel (eluent: hexanes/ethyl acetate, 95:5) to afford the product as a colorless oil.

DOT Diagram: Wittig Reaction Workflow

Caption: Workflow for the Wittig reaction of this compound.

Aldol Condensation

This compound can participate in base-catalyzed aldol condensations. In a crossed-aldol reaction with a ketone like acetone (B3395972), the enolate of acetone adds to the aldehyde of this compound, followed by dehydration to yield an α,β-unsaturated ketone.

Reaction Scheme:

Quantitative Data:

| Ketone | Product | Reaction Conditions | Yield (%) |

| Acetone | (4E)-Nona-4,8-dien-2-one | 10% NaOH (aq), EtOH, rt, 24h | 60-70 |

Experimental Protocol: Synthesis of (4E)-Nona-4,8-dien-2-one

-

Reaction Setup: In a round-bottom flask, dissolve this compound (1.0 g, 10.2 mmol) in ethanol (B145695) (10 mL). Add acetone (1.18 g, 20.4 mmol, 2 equiv.) to the solution.

-

Reaction: Cool the mixture in an ice bath and slowly add a 10% aqueous solution of sodium hydroxide (B78521) (5 mL). Remove the ice bath and stir the reaction mixture vigorously at room temperature for 24 hours.

-

Work-up: Neutralize the reaction mixture with dilute hydrochloric acid. Extract the product with diethyl ether (3 x 20 mL).

-

Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel (eluent: hexanes/ethyl acetate, 90:10).

Grignard Reaction

The addition of Grignard reagents to the aldehyde of this compound provides a straightforward route to secondary alcohols, which are valuable intermediates for further synthetic transformations.

Reaction Scheme:

Quantitative Data:

| Grignard Reagent | Product | Reaction Conditions | Yield (%) |

| Methylmagnesium bromide | Hepta-1,6-dien-3-ol | THF, 0 °C to rt, 2h | 80-90 |